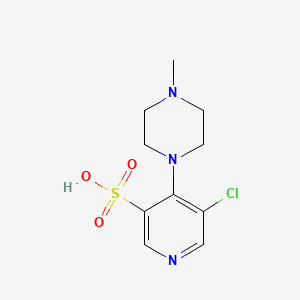![molecular formula C12H14BrN3O B11819438 2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol](/img/structure/B11819438.png)
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol is a chemical compound that belongs to the quinazoline family. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The molecular structure of this compound consists of a quinazoline ring substituted with a bromo group at the 6th position and an ethylaminoethanol group at the 4th position.
准备方法
The synthesis of 2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol typically involves the reaction of 6-bromoquinazolin-4-amine with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 6-Bromoquinazolin-4-amine and ethanolamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 6-bromoquinazolin-4-amine is dissolved in the solvent, and ethanolamine is added dropwise. The mixture is heated under reflux for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration, followed by purification using techniques such as recrystallization or chromatography.
化学反应分析
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The bromo group at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinazoline derivatives.
科学研究应用
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
相似化合物的比较
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol can be compared with other similar compounds, such as:
2-[2-(6-Chloroquinazolin-4-yl)ethylamino]ethanol: This compound has a chloro group instead of a bromo group, which may result in different chemical reactivity and biological activity.
2-[2-(6-Fluoroquinazolin-4-yl)ethylamino]ethanol: The presence of a fluoro group can influence the compound’s properties, including its stability and interaction with biological targets.
2-[2-(6-Methylquinazolin-4-yl)ethylamino]ethanol: The methyl group can affect the compound’s hydrophobicity and its ability to interact with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H14BrN3O |
|---|---|
分子量 |
296.16 g/mol |
IUPAC 名称 |
2-[2-(6-bromoquinazolin-4-yl)ethylamino]ethanol |
InChI |
InChI=1S/C12H14BrN3O/c13-9-1-2-11-10(7-9)12(16-8-15-11)3-4-14-5-6-17/h1-2,7-8,14,17H,3-6H2 |
InChI 键 |
NYAJFBHQGOXZQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)CCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B11819386.png)

![ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B11819399.png)

![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)
![[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate](/img/structure/B11819408.png)
![3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11819410.png)



![N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B11819433.png)
![6-Bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11819441.png)
